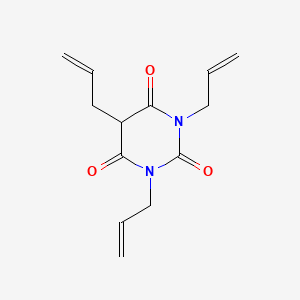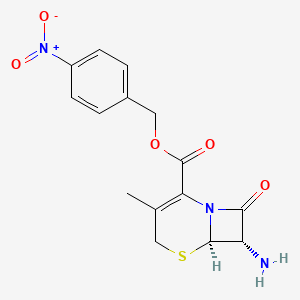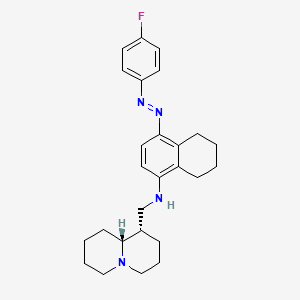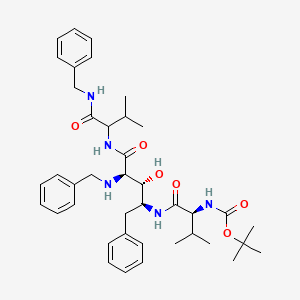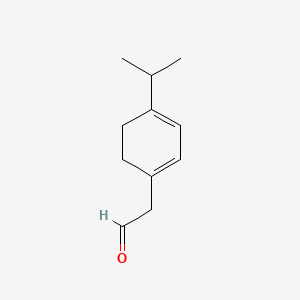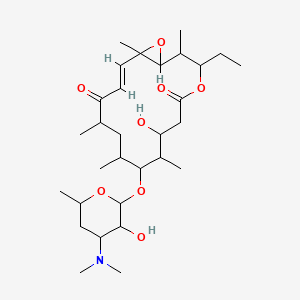
Juvenimicin A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Juvenimicin A2 is a 16-membered macrolide antibiotic that belongs to the juvenimicin complex. It is produced by the bacterium Micromonospora chalcea var. izumensis. This compound is part of a larger family of macrolide antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is particularly notable for its structural similarity to other macrolides like tylosin, but with distinct differences that confer unique biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Juvenimicin A2 is typically synthesized through a series of polyketide synthase (PKS) pathways. The biosynthesis involves the assembly of a polyketide chain, which is then cyclized to form the macrolide ring. The process includes multiple enzymatic steps, such as ketoreduction, dehydration, and enoyl reduction, facilitated by modular PKS .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora chalcea var. izumensis under controlled conditions. The fermentation broth is then extracted and purified to isolate this compound. Genetic engineering techniques have also been employed to enhance the yield and efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Juvenimicin A2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Juvenimicin A2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide biosynthesis and enzymatic pathways.
Biology: Investigated for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
Mecanismo De Acción
Juvenimicin A2 exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action disrupts the growth and replication of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Comparación Con Compuestos Similares
Tylosin: Another 16-membered macrolide with similar antibacterial properties but different structural features.
Leucomycin: Shares a similar macrolide ring structure but differs in the attached sugar moieties.
Spiramycin: Another macrolide with a similar mechanism of action but different clinical applications.
Uniqueness: Juvenimicin A2 is unique due to its specific structural modifications, such as the presence of a methyl group at the 6-position on the lactone ring, which distinguishes it from other macrolides like tylosin that have an ethylformyl group at the same position .
Propiedades
Número CAS |
61417-47-8 |
|---|---|
Fórmula molecular |
C30H51NO8 |
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione |
InChI |
InChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+ |
Clave InChI |
NMAABBNXENXPAD-VAWYXSNFSA-N |
SMILES isomérico |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
SMILES canónico |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



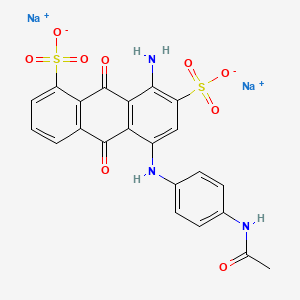

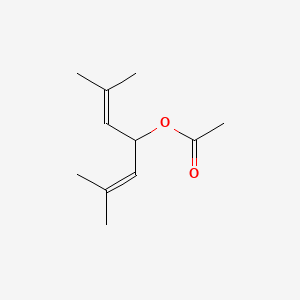
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)

